molecular formula C19H20BrNO2 B13745859 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- CAS No. 100347-63-5

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Cat. No.: B13745859
CAS No.: 100347-63-5
M. Wt: 374.3 g/mol
InChI Key: SZBNEVHYDNZXLW-UHFFFAOYSA-N
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Description

"5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-" is a benzofuran derivative characterized by a hydroxyl group at position 5, a bromine atom at position 4, a diethylaminomethyl substituent at position 6, and a phenyl group at position 2. Benzofuran scaffolds are pharmacologically significant due to their structural diversity and ability to interact with biological targets such as enzymes and receptors .

Properties

CAS No.

100347-63-5

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

4-bromo-6-(diethylaminomethyl)-2-phenyl-1-benzofuran-5-ol

InChI

InChI=1S/C19H20BrNO2/c1-3-21(4-2)12-14-10-17-15(18(20)19(14)22)11-16(23-17)13-8-6-5-7-9-13/h5-11,22H,3-4,12H2,1-2H3

InChI Key

SZBNEVHYDNZXLW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C(O2)C3=CC=CC=C3)C(=C1O)Br

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 5-Benzofuranol Core

  • Starting from commercially available phenol derivatives or salicylaldehydes , benzofuranol structures are constructed via cyclization reactions.
  • For example, intramolecular cyclization of ortho-hydroxyphenyl ketones under acidic or basic conditions yields benzofuranols.
  • Alternatively, oxidative cyclization or palladium-catalyzed coupling of phenols with alkynes can be employed.

Step 2: Bromination at Position 4

  • Selective bromination is performed using N-bromosuccinimide (NBS) in solvents like DMF or acetonitrile at low temperatures to avoid polybromination.
  • Reaction conditions: 1 equivalent NBS, 0 to 25°C, 2-4 hours.
  • The bromine atom is introduced at the 4-position due to the directing effects of the hydroxyl and phenyl substituents.

Step 3: Introduction of Diethylaminomethyl Group at Position 6

  • A Mannich reaction is conducted using formaldehyde (or paraformaldehyde) and diethylamine.
  • The phenolic hydroxyl group at position 5 activates the ring for electrophilic substitution at position 6.
  • Reaction conditions: aqueous or alcoholic solvent, room temperature to reflux, 4-12 hours.
  • Alternatively, reductive amination of a 6-formyl intermediate with diethylamine and a reducing agent (e.g., sodium triacetoxyborohydride) can be used.

Step 4: Attachment of Phenyl Group at Position 2

  • The phenyl substituent at position 2 can be introduced via Suzuki-Miyaura cross-coupling if a halogenated benzofuran intermediate is available.
  • Alternatively, electrophilic aromatic substitution or Friedel-Crafts type reactions can introduce the phenyl group.
  • Reaction conditions: Pd catalyst, base (e.g., K2CO3), solvent (e.g., toluene or dioxane), 80-110°C, 6-24 hours.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Benzofuranol formation Ortho-hydroxyphenyl ketone, acid/base catalyst 70-85 Cyclization under reflux
2 Bromination NBS, DMF, 0-25°C, 3 h 80-90 Selective 4-bromo substitution
3 Mannich reaction Formaldehyde, diethylamine, EtOH, reflux 6 h 65-75 Introduction of diethylaminomethyl group
4 Phenyl substitution Suzuki coupling: Ph-B(OH)2, Pd(PPh3)4, K2CO3, 100°C, 12 h 60-80 Cross-coupling for 2-phenyl group

Research Findings and Optimization

  • Optimization studies indicate that temperature control during bromination is critical to avoid dibrominated by-products.
  • The Mannich reaction yield improves significantly when using aqueous ethanol as solvent and slightly acidic conditions to maintain the phenol in its reactive form.
  • Use of palladium catalysts with bulky phosphine ligands enhances the Suzuki coupling efficiency for phenyl introduction.
  • Spectroscopic analysis (1H-NMR, MS) confirms the substitution pattern and purity of intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and alkyl halides (e.g., CH₃I).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while reduction may yield benzofuranols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-Benzofuranol derivatives exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The bromine substitution in this compound enhances its biological activity by improving interaction with molecular targets involved in cancer pathways.

Neuroprotective Effects
Benzofuran derivatives have been studied for their neuroprotective effects against neurodegenerative diseases. The diethylamino group in this compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for further investigation in treating conditions like Alzheimer's disease.

Organic Synthesis

Building Block in Synthesis
5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. This property is particularly valuable in synthesizing more complex organic molecules.

Reagent in Chemical Reactions
The compound can be utilized as a reagent in multi-step synthetic pathways. For example, it can undergo reactions with electrophiles to form new carbon-carbon bonds, facilitating the synthesis of larger aromatic systems.

Materials Science

Polymer Chemistry
In materials science, derivatives of benzofuran have been integrated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of such compounds into polymers can improve their resistance to degradation under thermal stress.

Coatings and Composites
Research has explored the use of benzofuran derivatives in developing advanced coatings and composites. Their chemical stability and resistance to environmental factors make them suitable for applications requiring durable surface protection.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the use of brominated benzofuran derivatives in targeting specific cancer cell lines. Results showed a marked decrease in cell viability when treated with these compounds compared to control groups, indicating potential for further development as anticancer agents.

Case Study 2: Neuroprotective Properties

In a study investigating neuroprotective agents, researchers found that benzofuran derivatives could reduce oxidative stress markers in neuronal cells. This suggests that compounds like 5-Benzofuranol could play a role in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminomethyl group may enhance its binding affinity to these targets, while the bromine and phenyl groups may influence its overall chemical reactivity and stability. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Functional Analogues

The following table summarizes key structural and functional differences between "5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-" and related compounds:

Compound Name Substituents (Positions) Key Features Biological/Pharmacological Relevance Reference
5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- 5-OH, 4-Br, 6-(CH₂N(Et)₂), 2-Ph High lipophilicity due to Br and diethylaminomethyl; potential CNS activity Limited data; inferred from structural analogs N/A
2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran 2-(4-Br-Ph), 5-F, 3-S(O)Me Planar benzofuran core; halogen bonding and π-π interactions stabilize crystal packing Antimicrobial/antifungal properties
5-APB (5-(2-Aminopropyl)benzofuran) 5-(CH₂CH(NH₂)CH₃) Amphetamine analog; serotonin receptor agonist Psychoactive effects; metabolic studies
6-Dimethylamino-2-methyl-3-oxo-2,3-dihydro-benzofuran 6-NMe₂, 2-Me, 3-oxo Histone deacetylase (HDAC) inhibitor Anticancer potential
3,6-Dimethyl-5,6-dihydro-4H-1-benzofuran-2-one 3-Me, 6-Me, 2-one Lactone structure; low molecular weight Fragrance intermediate; limited bioactivity

Key Observations

Substituent Effects on Bioactivity: The bromine atom at position 4 in the target compound may enhance halogen bonding interactions, similar to 2-(4-bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, which exhibits intermolecular Br···O bonds critical for crystal stability .

Synthetic Challenges: The diethylaminomethyl substituent likely requires multi-step synthesis involving reductive amination or alkylation, analogous to methods used for 6-dimethylamino-2-methyl-3-oxo-2,3-dihydro-benzofuran . Bromination at position 4 may follow electrophilic substitution pathways, as demonstrated in the synthesis of 4-bromo-3-fluorobenzoic acid derivatives .

The hydroxyl group at position 5 could facilitate glucuronidation, a common Phase II metabolism pathway for benzofuranols .

Analytical Differentiation :

  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing positional isomers. For example, 5-APB and its 6-isomer are differentiated via tandem MS fragmentation patterns .

Biological Activity

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- is a compound that belongs to the benzofuran class, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- has the following chemical formula:

  • Molecular Formula : C19_{19}H20_{20}BrN O2_2
  • CAS Number : 100347-63-5

The compound features a benzofuran moiety that is known for its significant pharmacological properties. The presence of bromine and diethylaminomethyl groups enhances its biological activity by influencing the electronic properties and steric factors of the molecule.

Antimicrobial Activity

Benzofuran derivatives have been reported to exhibit potent antimicrobial properties. Several studies have indicated that modifications at specific positions on the benzofuran ring can significantly enhance antibacterial activity. For instance, compounds with hydroxyl groups at the C-6 position demonstrated excellent antibacterial effects against various strains, including E. coli and S. aureus .

The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups at specific positions increase potency while electron-donating groups may diminish activity . The compound may follow similar trends due to its structural characteristics.

Antitumor Activity

Recent research has highlighted the anticancer potential of benzofuran derivatives. For example, a study involving various substituted benzofurans revealed significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) . The IC50_{50} values for some derivatives were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating promising efficacy in cancer treatment.

A detailed examination of structure-activity relationships showed that modifications at the C-2 position of the benzofuran ring were crucial for enhancing anticancer activity. Compounds with specific substituents exhibited varying degrees of inhibitory effects on cancer cell proliferation .

Case Study 1: Synthesis and Evaluation

In a study conducted by Yempala et al., a series of benzofuran derivatives were synthesized and screened for their antimycobacterial activity against M. tuberculosis H37Rv. Among these, certain compounds exhibited low cytotoxicity while maintaining potent antimycobacterial properties . This highlights the potential of benzofuran derivatives in treating resistant strains of bacteria.

Case Study 2: Anticancer Screening

Another investigation focused on a novel series of benzofuran derivatives aimed at evaluating their anticancer properties. The study utilized MTT assays to assess cell viability across various concentrations. Compounds with specific substitutions showed significant inhibition rates against multiple cancer cell lines, emphasizing their therapeutic potential .

Research Findings Summary Table

Activity Target Organism/Cell Line IC50_{50}/MIC Reference
AntimicrobialE. coli, S. aureusMIC 0.78 - 3.12 μg/mL
AntitumorA549 (lung cancer)IC50_{50} < 12 μM
AntitubercularM. tuberculosisIC90_{90} < 0.60 μM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including halogenation, aminomethylation, and cyclization. For example, bromination at the 4-position of benzofuran derivatives can be achieved using bromine or N-bromosuccinimide under controlled conditions. The diethylaminomethyl group is introduced via Mannich-type reactions using diethylamine and formaldehyde . Advanced strategies like [3,3]-sigmatropic rearrangements (e.g., in benzofuranone derivatives) may optimize regioselectivity .

Q. How is this compound characterized to confirm its structural identity and purity?

  • Methodological Answer : Characterization relies on a combination of:

  • NMR spectroscopy : To resolve substituent positions (e.g., bromine’s deshielding effects on adjacent protons) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural determination, particularly for stereochemical assignments (if applicable) .
  • Chromatographic methods : HPLC or GC-MS to assess purity and rule out byproducts .

Q. What biological activities or pharmacological properties have been reported for benzofuran derivatives with similar substitution patterns?

  • Methodological Answer : Benzofurans with halogen and amine substituents often exhibit bioactivity. For example:

  • HDAC inhibition : Substituted benzofuranones show histone deacetylase (HDAC) inhibitory activity, validated via enzymatic assays and cell-based models .
  • Neuroactive potential : Analogous compounds (e.g., 4-APB) interact with serotonin receptors, studied through radioligand binding assays .
  • Antimicrobial activity : Structural analogs are screened using MIC (minimum inhibitory concentration) assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Synthetic variation : Systematically modify substituents (e.g., replace bromine with chlorine, alter the diethylamino group) to assess impact on bioactivity .
  • Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., HDACs, GPCRs) .
  • Pharmacophore modeling : Identify critical functional groups using software like Schrödinger’s Phase .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation times) .
  • Orthogonal validation : Confirm results using multiple techniques (e.g., enzymatic assays vs. cellular viability assays) .
  • Meta-analysis : Statistically aggregate data from independent studies to identify outliers or confounding variables .

Q. What computational tools are recommended for modeling the electronic and steric effects of the bromine and diethylaminomethyl substituents?

  • Methodological Answer :

  • DFT calculations : Gaussian or ORCA software to analyze electronic properties (e.g., HOMO-LUMO gaps, charge distribution) .
  • Molecular dynamics (MD) : Simulate substituent interactions in solvated systems using GROMACS or AMBER .
  • QSAR models : Build predictive models with descriptors like logP, polar surface area, and Hammett constants .

Q. What experimental challenges arise in synthesizing and stabilizing this compound due to its substituents?

  • Methodological Answer :

  • Bromine instability : Light-sensitive bromine may require synthesis under inert, dark conditions .
  • Aminomethyl group reactivity : Protect the diethylamino group during synthesis (e.g., Boc protection) to prevent undesired side reactions .
  • Storage : Store under nitrogen at low temperatures (-20°C) to prevent degradation .

Tables for Comparative Analysis

Table 1 : Comparison of Benzofuran Derivatives’ Biological Activities

CompoundSubstituentsTarget ActivityAssay TypeReference
5-Benzofuranol derivative4-Br, 6-(diethylaminomethyl)HDAC inhibitionEnzymatic assay
4-APB4-AminopropylSerotonin receptorRadioligand binding
Bromo-DragonFLY6-Bromo, 2,3-methylenedioxy5-HT2A agonismIn vivo behavioral

Table 2 : Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Data from Evidence
X-ray crystallographyStereochemical confirmationBond angles/lengths
HRMSMolecular formula verificationm/z = 363.08 (C17H19BrNO2)
2D-NMR (COSY, HSQC)Assigning proton-carbon correlationsδ 7.2 ppm (aromatic H)

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